molecular formula C16H23FN2O2 B8219577 tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate

tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate

Cat. No.: B8219577
M. Wt: 294.36 g/mol
InChI Key: HACNWKRACWKYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a fluorophenyl group, and a pyrrolidine ring. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.

Preparation Methods

The synthesis of tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a fluorophenylmethyl pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate can be compared with similar compounds such as:

    tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate: Similar structure but with a fluorine atom at a different position on the phenyl ring.

    tert-butyl N-{3-[(3-chlorophenyl)methyl]pyrrolidin-3-yl}carbamate: Similar structure but with a chlorine atom instead of fluorine.

    tert-butyl N-{3-[(3-methylphenyl)methyl]pyrrolidin-3-yl}carbamate: Similar structure but with a methyl group instead of fluorine.

Properties

IUPAC Name

tert-butyl N-[3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-16(7-8-18-11-16)10-12-5-4-6-13(17)9-12/h4-6,9,18H,7-8,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACNWKRACWKYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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